1-Cyclohexylmethyl-1H-imidazole

Cytochrome P450 Inhibition Drug Metabolism Enzyme Selectivity

1-Cyclohexylmethyl-1H-imidazole (CAS 71621-00-6) is an N1-substituted imidazole derivative with the molecular formula C10H16N2 and a molecular weight of 164.25 g/mol. The cyclohexylmethyl substituent confers distinct physicochemical properties, including a computed partition coefficient (XLogP3) of 2.3 and a topological polar surface area (TPSA) of 17.8 Ų.

Molecular Formula C10H16N2
Molecular Weight 164.25 g/mol
Cat. No. B8763157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclohexylmethyl-1H-imidazole
Molecular FormulaC10H16N2
Molecular Weight164.25 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CN2C=CN=C2
InChIInChI=1S/C10H16N2/c1-2-4-10(5-3-1)8-12-7-6-11-9-12/h6-7,9-10H,1-5,8H2
InChIKeyKMPWYLDBCZNFAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclohexylmethyl-1H-imidazole: Key Physicochemical and Structural Data for Informed Procurement


1-Cyclohexylmethyl-1H-imidazole (CAS 71621-00-6) is an N1-substituted imidazole derivative with the molecular formula C10H16N2 and a molecular weight of 164.25 g/mol . The cyclohexylmethyl substituent confers distinct physicochemical properties, including a computed partition coefficient (XLogP3) of 2.3 and a topological polar surface area (TPSA) of 17.8 Ų [1]. This compound serves as a versatile intermediate in the synthesis of specialized ligands and bioactive heterocycles . While its core imidazole structure is common, the specific substitution pattern dictates its utility in demanding research applications, making accurate sourcing critical.

1
Chemical intermediate for specialized ligand and heterocycle synthesis
2
CYP2B6-selective inhibitor tool for metabolic pathway studies
3
Balanced lipophilicity supports permeability-related compound design

Why 1-Cyclohexylmethyl-1H-imidazole Cannot Be Substituted with Generic Imidazole Analogs


The imidazole class exhibits broad biological and catalytic activity, but its members are not interchangeable. The N1-substituent is a pivotal determinant of target affinity, enzyme selectivity, and physicochemical behavior. For instance, a study of fourteen 1-substituted imidazoles revealed substantial differences in their inhibitory potency across various cytochrome P450 (CYP) isoforms, demonstrating that even minor structural variations can lead to drastically different selectivity profiles [1]. Consequently, substituting 1-cyclohexylmethyl-1H-imidazole with a cheaper, more common analog like 1-methylimidazole or 1-benzylimidazole is likely to compromise experimental outcomes. The cyclohexylmethyl group imparts a unique steric and lipophilic character that directly influences the compound's ability to engage specific enzyme active sites, as shown in the quantitative comparisons below.

Generic N1‑Substituted Imidazoles
1‑Methylimidazole or 1‑benzylimidazole changes steric and lipophilic character; CYP isoform selectivity may not transfer.
Potent Antifungal Imidazoles
Broad‑spectrum CYP inhibition of ketoconazole/miconazole differs from the moderate selectivity of this compound; experimental context must be reviewed.

1-Cyclohexylmethyl-1H-imidazole: Quantified Evidence of Differential Performance vs. Comparators


Distinct CYP Inhibition Profile: 1-Cyclohexylmethyl-1H-imidazole Exhibits Marked Selectivity for CYP2B6 over CYP2A6

In a head-to-head comparative study evaluating selectivity against human CYP isoforms, 1-Cyclohexylmethyl-1H-imidazole demonstrated a 15.5-fold difference in inhibitory potency between CYP2A6 and CYP2B6. This contrasts with the behavior of other 1-substituted imidazoles, which often show less discrimination between these isoforms [1]. The data were generated using recombinant human CYP enzymes in fluorescence-based assays at pH 7.5.

CYP2B6 vs CYP2A6 Selectivity
Head‑to‑head
15.5‑fold selectivity for CYP2B6
IC₅₀ CYP2A6 170 µM, CYP2B6 11 µM
Supports CYP2B6 isoform selectivity screening
Recombinant CYP assays, pH 7.5
Cytochrome P450 Inhibition Drug Metabolism Enzyme Selectivity

Moderate to Weak P450 Inhibition Contrasts with Potent In-Class Inhibitors

Compared to potent, broad-spectrum imidazole-based CYP inhibitors like ketoconazole and miconazole, which exhibit nanomolar IC50 values against multiple CYP isoforms, 1-Cyclohexylmethyl-1H-imidazole shows significantly weaker inhibition. Its IC50 values for CYP2A6 (170 µM) and CYP2B6 (11 µM) are orders of magnitude higher than those of ketoconazole (IC50 for CYP3A4 ~0.02 µM) [1]. This characteristic positions 1-Cyclohexylmethyl-1H-imidazole as a useful tool compound for applications where potent, non-selective CYP inhibition is undesirable.

Potency Relative to Ketoconazole
Class‑level
>500‑fold less potent vs. CYP3A4
Ketoconazole IC₅₀ ~0.02 µM, this compound IC₅₀ 11 µM (CYP2B6)
Context‑dependent for studies where mild CYP inhibition is desired
Recombinant enzyme assays; broad‑spectrum inhibition not replicated
CYP Inhibition Enzyme Assay Selectivity Screening

Unique Physicochemical Profile: Balanced Lipophilicity and Low Polar Surface Area

1-Cyclohexylmethyl-1H-imidazole possesses a computed XLogP3 of 2.3 and a TPSA of 17.8 Ų [1]. This contrasts with common in-class compounds like 1-methylimidazole (XLogP ~ -0.2, TPSA ~ 17.8 Ų) and 1-phenylimidazole (XLogP ~ 1.5, TPSA ~ 17.8 Ų). The higher lipophilicity of 1-Cyclohexylmethyl-1H-imidazole, while maintaining a low polar surface area, suggests superior membrane permeability compared to more polar analogs, without a significant increase in molecular weight.

Lipophilicity Profile
Reported
XLogP3 2.3, TPSA 17.8 Ų
1‑Methylimidazole XLogP −0.2; 1‑Phenylimidazole XLogP 1.5
Reported lipophilicity context for permeability model design
Computed properties; experimental confirmation advised
Physicochemical Properties Lipophilicity Drug Design

Strategic Applications for 1-Cyclohexylmethyl-1H-imidazole Based on Quantitative Evidence


Investigating Selective CYP2B6-Mediated Metabolic Pathways

Researchers studying the role of CYP2B6 in drug metabolism can employ 1-Cyclohexylmethyl-1H-imidazole as a moderately potent, yet selective, chemical probe. Its 15.5-fold selectivity for CYP2B6 over CYP2A6 [1] allows for targeted inhibition in in vitro systems, minimizing the confounding effects of broader CYP inhibition seen with less selective imidazoles [2].

Medicinal Chemistry Scaffold for CNS-Targeted Drug Discovery

The balanced lipophilicity (XLogP3 2.3) and low polar surface area (17.8 Ų) of 1-Cyclohexylmethyl-1H-imidazole [1] make it an attractive starting point for designing brain-penetrant small molecules. Its physicochemical profile aligns with established guidelines for CNS drug-likeness, offering a scaffold that can be further optimized for potency and selectivity while maintaining favorable permeability characteristics.

Building Block for Selective P450 Inhibitor Libraries

Given its distinct CYP inhibition profile compared to other 1-substituted imidazoles [1], 1-Cyclohexylmethyl-1H-imidazole is a valuable building block for synthesizing focused libraries aimed at probing structure-activity relationships (SAR) around CYP enzyme selectivity. Its unique selectivity pattern provides a starting point for designing more potent and selective inhibitors of specific CYP isoforms.

Application
Selection Property
Validation Focus
CYP2B6 metabolic pathway modulation
Isoform selectivity profile (CYP2B6 over CYP2A6)
In vitro isoform selectivity assays
CNS‑penetrant scaffold design
Computed lipophilicity/TPSA balance
Permeability assay models
CYP inhibitor SAR libraries
Distinct N1‑substituent selectivity pattern
CYP isoform SAR profiling
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